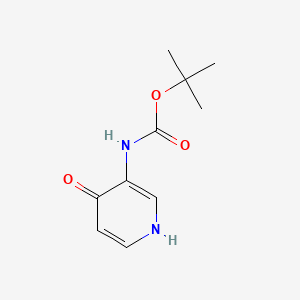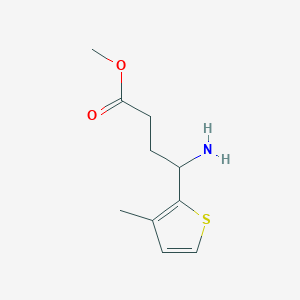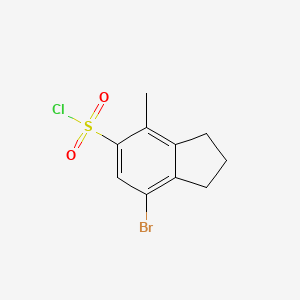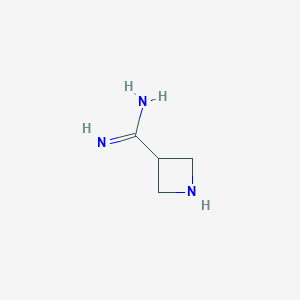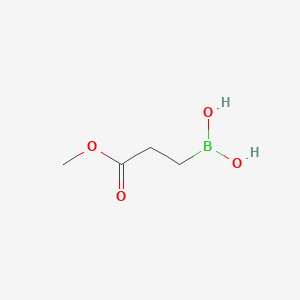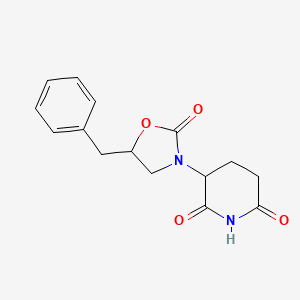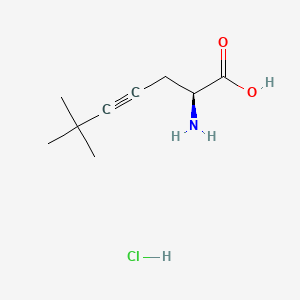
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride is a synthetic organic compound with a unique structure that includes an amino group, a dimethyl group, and a terminal alkyne
准备方法
The synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide.
Dimethylation: The dimethyl groups are added via alkylation reactions, typically using methyl iodide or similar reagents.
Deprotection and Hydrochloride Formation: The final steps involve deprotecting the amino group and converting the compound to its hydrochloride salt form.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
化学反应分析
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学研究应用
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of (2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in protein conformation, and alterations in cellular signaling pathways.
相似化合物的比较
(2S)-2-amino-6,6-dimethylhept-4-ynoicacidhydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-6,6-dimethylheptanoic acid: Lacks the terminal alkyne group, resulting in different reactivity and applications.
(2S)-2-amino-6,6-dimethylhept-4-enoic acid: Contains a double bond instead of a triple bond, leading to different chemical properties and biological activities.
(2S)-2-amino-6,6-dimethylhept-4-yn-1-ol: Contains a hydroxyl group, which can participate in additional hydrogen bonding and other interactions.
The uniqueness of this compound lies in its combination of an amino group, dimethyl groups, and a terminal alkyne, providing a versatile scaffold for various chemical and biological applications.
属性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC 名称 |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2,3)6-4-5-7(10)8(11)12;/h7H,5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |
InChI 键 |
XYBJBKIKMLHVQM-FJXQXJEOSA-N |
手性 SMILES |
CC(C)(C)C#CC[C@@H](C(=O)O)N.Cl |
规范 SMILES |
CC(C)(C)C#CCC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)
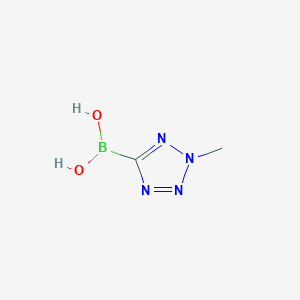
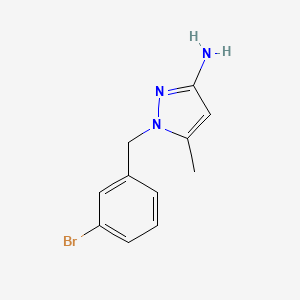
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

